molecular formula C19H24N4O2S B14986669 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide

Cat. No.: B14986669
M. Wt: 372.5 g/mol
InChI Key: NQWPCEUGSFMLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a thiadiazole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The next step involves the formation of the thiadiazole ring. This can be accomplished by reacting the pyrrolidinone intermediate with a thioamide and an appropriate oxidizing agent.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the thiadiazole intermediate with a butanamide derivative using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: EDCI, DCC

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide
  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is unique due to its combination of a pyrrolidinone ring, a thiadiazole ring, and a butanamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C19H24N4O2S/c1-11(2)7-16(24)20-19-22-21-18(26-19)14-9-17(25)23(10-14)15-6-5-12(3)13(4)8-15/h5-6,8,11,14H,7,9-10H2,1-4H3,(H,20,22,24)

InChI Key

NQWPCEUGSFMLOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.